

MK-8033: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Analysis of the Chemical Structure, Properties, and Preclinical Profile of a c-Met/Ron Kinase Inhibitor

This technical guide provides a comprehensive overview of **MK-8033**, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Developed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and key preclinical findings for **MK-8033**. All quantitative data is presented in structured tables, and detailed methodologies for cited experiments are provided to facilitate reproducibility and further investigation.

Chemical Structure and Physicochemical Properties

MK-8033 is a novel small molecule inhibitor characterized by a 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one core. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identity of MK-8033



Identifier	Value
IUPAC Name	1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide[3]
Molecular Formula	C25H21N5O3S[3]
Molecular Weight	471.53 g/mol [3]
CAS Number	1001917-37-8[3]
SMILES String	CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C =C(C=C4)CS(=O) (=O)NCC5=CC=CC=N5)N=C2[3]

A summary of the available physicochemical properties of **MK-8033** is provided in Table 2. It is important to note that experimentally determined values for pKa, logP, and aqueous solubility are not widely published in the public domain.

Table 2: Physicochemical Properties of MK-8033

Property	Value	Notes
рКа	Data not publicly available	Predicted values may be obtained using computational models.
logP	Data not publicly available	Predicted values may be obtained using computational models.
Solubility	Soluble in DMSO	Quantitative aqueous solubility data is not publicly available.

Mechanism of Action and In Vitro Potency

MK-8033 is an ATP-competitive inhibitor that demonstrates high affinity for the activated (phosphorylated) conformation of the c-Met kinase domain.[3] This preferential binding to the



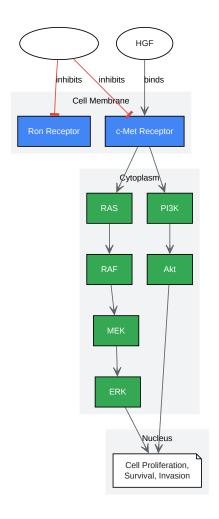
active state contributes to its specificity.[3] It also potently inhibits the Ron kinase, another member of the Met family.[1] The inhibitory activity of **MK-8033** has been characterized in various enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of MK-8033

Target/Assay	IC50 (nM)	Notes
c-Met (wild-type)	1	Enzymatic assay.[1]
Ron	7	Enzymatic assay.[1]
c-Met (Y1230C mutant)	0.6	Enzymatic assay.[3]
c-Met (Y1235D mutant)	1.0	Enzymatic assay.[3]
c-Met (M1250T mutant)	0.9	Enzymatic assay.[3]
GTL-16 Cell Proliferation	580	GTL-16 is a gastric carcinoma cell line with c-Met amplification.[4]

The inhibition of c-Met by **MK-8033** leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and invasion.[4]





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MK-8033 Inhibition of c-Met/Ron Signaling Pathway.

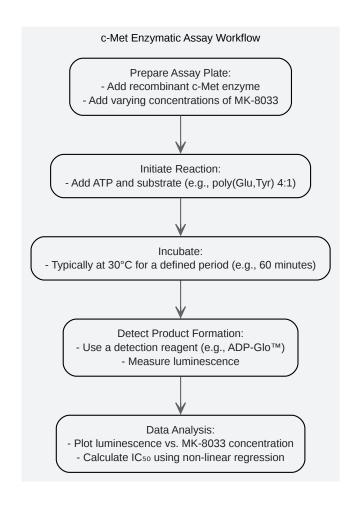
Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical characterization of **MK-8033**.

c-Met Kinase Inhibition Assay (Enzymatic)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of **MK-8033** against the c-Met enzyme.





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Workflow for c-Met Kinase Inhibition Assay.

Methodology:

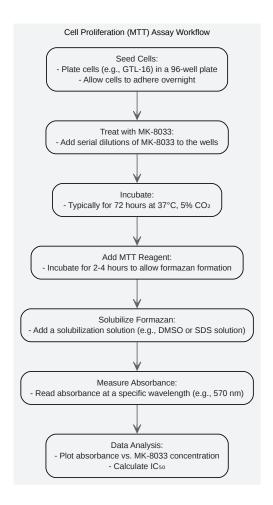
- Plate Preparation: Recombinant human c-Met kinase is added to the wells of a microplate. A
 serial dilution of MK-8033 in an appropriate solvent (e.g., DMSO) is then added to the wells.
- Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and a suitable substrate, such as poly(Glu,Tyr) 4:1.
- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
- Detection: The amount of product (ADP) formed is quantified using a detection reagent, such as ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.



• Data Analysis: The luminescence is measured using a microplate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative activity of **MK-8033** in a cancer cell line.



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Workflow for Cell Proliferation (MTT) Assay.

Methodology:

 Cell Seeding: Cancer cells (e.g., GTL-16) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

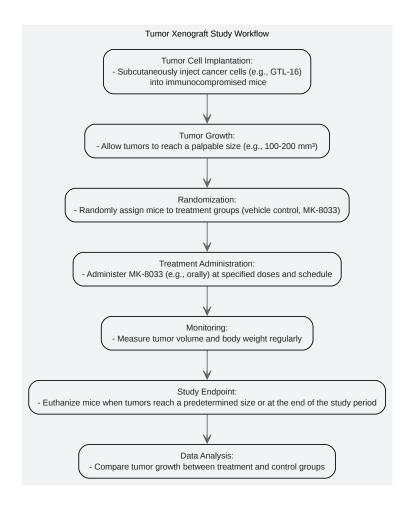


- Compound Treatment: The cells are then treated with various concentrations of MK-8033.
- Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC₅₀ value is determined.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **MK-8033** in a mouse xenograft model.





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Workflow for In Vivo Tumor Xenograft Study.

Methodology:

- Cell Implantation: A suspension of human cancer cells (e.g., GTL-16) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, at which
 point the mice are randomized into different treatment groups, including a vehicle control
 group and one or more MK-8033 dose groups.
- Drug Administration: **MK-8033** is administered to the mice according to a predetermined schedule and route (e.g., oral gavage).
- Monitoring: Tumor size and body weight are measured regularly throughout the study.



• Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the **MK-8033**-treated groups to the vehicle control group.

Pharmacokinetics and Clinical Development

Pharmacokinetic studies in preclinical models have shown that **MK-8033** has moderate clearance and favorable oral bioavailability.[1]

Table 4: Pharmacokinetic Parameters of MK-8033 in Preclinical Species

Species	T ₁ / ₂ (h)	Bioavailability (%)
Rat	0.8	35
Dog	3.1	33

MK-8033 advanced to a first-in-human Phase I clinical trial in patients with advanced solid tumors.[4][5] The study established the maximum tolerated dose (MTD) and characterized the safety profile and preliminary clinical activity.

Table 5: Summary of Phase I Clinical Trial of MK-8033

Parameter	Finding	
Maximum Tolerated Dose (MTD)	750 mg twice daily[4]	
Dose-Limiting Toxicities (DLTs)	Fatigue, nausea, vomiting, transaminitis, hypokalemia[4]	
Most Frequent Toxicities	Fatigue (28.3%), nausea (21.7%), alopecia (19.6%)[4]	
Clinical Activity	One partial response and eight cases of stable disease were observed.[4]	

Despite being well-tolerated, further clinical development of **MK-8033** was discontinued due to limited clinical activity.[5]



Conclusion

MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases with a distinct preference for the activated kinase conformation. It has demonstrated significant antiproliferative and anti-tumor activity in preclinical models. While the compound was found to be safe and well-tolerated in a Phase I clinical trial, it exhibited limited clinical efficacy, leading to the cessation of its development. The information presented in this technical guide provides a comprehensive resource for researchers interested in the chemical and biological properties of **MK-8033** and its potential as a pharmacological tool for studying c-Met and Ron signaling.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
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